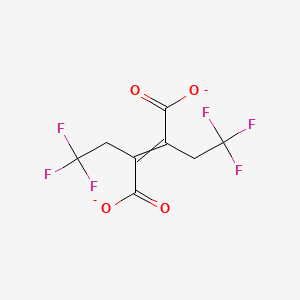
2,3-Bis(2,2,2-trifluoroethyl)-2-butenedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(2,2,2-trifluoroethyl)-2-butenedioate is a chemical compound characterized by the presence of trifluoroethyl groups attached to a butenedioate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(2,2,2-trifluoroethyl)-2-butenedioate typically involves the reaction of maleic anhydride with 2,2,2-trifluoroethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid, which facilitates the esterification process. The reaction mixture is heated to a temperature of around 60-80°C and stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Bis(2,2,2-trifluoroethyl)-2-butenedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the trifluoroethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,3-Bis(2,2,2-trifluoroethyl)-2-butenedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,3-Bis(2,2,2-trifluoroethyl)-2-butenedioate involves its interaction with specific molecular targets and pathways. The trifluoroethyl groups can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can lead to alterations in enzyme activity and cellular processes, making it a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2,2,2-trifluoroethyl) ether: A volatile liquid used as an anesthetic agent in laboratory research.
Bis(2,2,2-trifluoroethyl) methylphosphonate: Used in the synthesis of flame retardants and plasticizers.
Tris(2,2,2-trifluoroethyl) phosphite: Employed as a stabilizer in polymer production.
Uniqueness
2,3-Bis(2,2,2-trifluoroethyl)-2-butenedioate is unique due to its butenedioate backbone, which imparts distinct chemical properties and reactivity compared to other trifluoroethyl-containing compounds. This uniqueness makes it particularly valuable in the synthesis of specialized chemicals and materials.
Propriétés
Formule moléculaire |
C8H4F6O4-2 |
|---|---|
Poids moléculaire |
278.10 g/mol |
Nom IUPAC |
2,3-bis(2,2,2-trifluoroethyl)but-2-enedioate |
InChI |
InChI=1S/C8H6F6O4/c9-7(10,11)1-3(5(15)16)4(6(17)18)2-8(12,13)14/h1-2H2,(H,15,16)(H,17,18)/p-2 |
Clé InChI |
YRENZCJATZMREB-UHFFFAOYSA-L |
SMILES canonique |
C(C(=C(CC(F)(F)F)C(=O)[O-])C(=O)[O-])C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


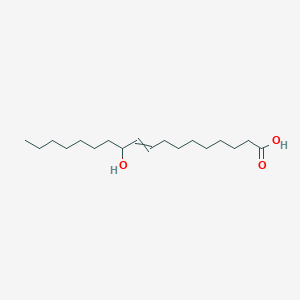
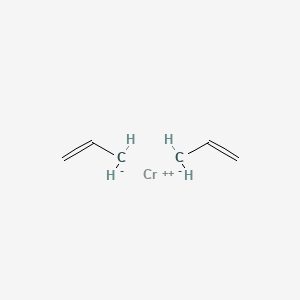

![ethyl (3S)-3-[7-[2-[[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]acetyl]amino]ethoxy]-1-methylbenzotriazol-5-yl]-3-[4-methyl-3-[[(4R)-4-methyl-1,1-dioxo-3,4-dihydro-5,1lambda6,2-benzoxathiazepin-2-yl]methyl]phenyl]propanoate](/img/structure/B14754594.png)
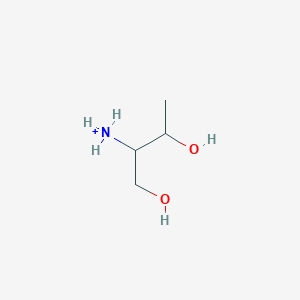
![4-[(3S)-3-cyano-3-cyclopropyl-2-oxopyrrolidin-1-yl]-N-[[3-fluoro-5-(1-methylpyrazol-4-yl)phenyl]methyl]-6-methylpyridine-2-carboxamide](/img/structure/B14754603.png)
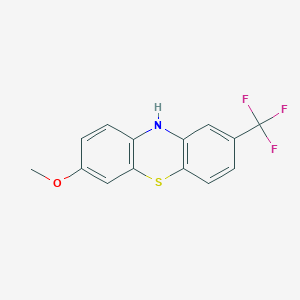


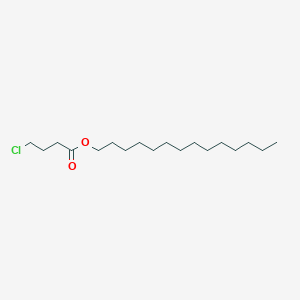


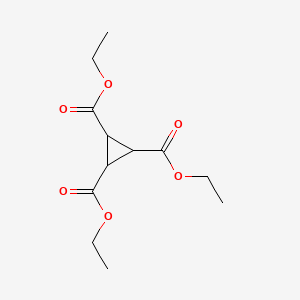
![4-acetamidobenzoic acid;9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one;1-(dimethylamino)propan-2-ol](/img/structure/B14754662.png)
